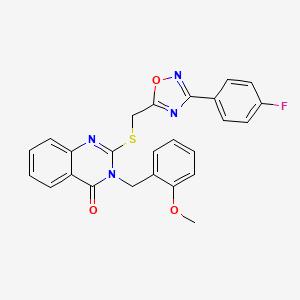

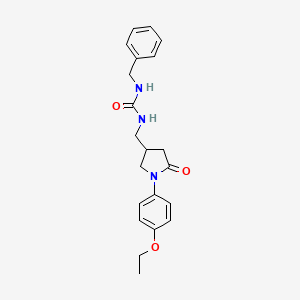

![molecular formula C19H22N4O4S B2749620 Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 868220-37-5](/img/structure/B2749620.png)

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate” is a chemical compound with great potential in scientific research. Its unique structure allows for diverse applications, ranging from drug development to material synthesis. It’s part of the 1,2,4-triazole derivatives, which are known for their versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various techniques. For instance, one method involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another method modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives can be quite complex. For instance, some compounds have shown potent inhibitory activities against certain cancer cell lines . Other reactions involve the modification of the cyano group of the nitro-triazole starting material .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can also vary. Some compounds synthesized are thermally stable, exhibit acceptable densities, and optimal oxygen balance .Aplicaciones Científicas De Investigación

Antifungal Properties

Triazole derivatives, including Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate, have been investigated for their antifungal potential. These compounds can inhibit fungal growth by targeting specific enzymes or receptors. Notable antifungal triazoles include fluconazole, voriconazole, and ravuconazole .

Anticancer Activity

Research suggests that certain triazole derivatives exhibit promising anticancer properties. These compounds may interfere with cancer cell proliferation, DNA replication, or topoisomerase activity. Further studies are needed to explore the potential of Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate in cancer therapy .

Antioxidant Effects

Triazoles have been investigated as antioxidants due to their ability to scavenge free radicals and protect cells from oxidative damage. Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate may contribute to antioxidant defense mechanisms .

Antiviral Potential

Triazole derivatives have shown antiviral activity against various viruses. Researchers have explored their effectiveness in inhibiting viral replication and entry. While specific data on this compound are limited, it’s worth investigating its antiviral properties .

Analgesic and Anti-inflammatory Effects

Triazoles, including Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate, may possess analgesic and anti-inflammatory properties. These effects could be valuable in pain management and inflammation-related conditions .

Antiepileptic Potential

Some triazole-containing compounds exhibit antiepileptic activity. While further studies are needed, exploring the effects of Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate in epilepsy management could be worthwhile .

Other Applications

Triazole-based drugs have been investigated for their antidepressant, antidiabetic, antianxiety, and antitubercular properties. Although specific data on this compound are scarce, its unique structure warrants further exploration .

Mecanismo De Acción

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activities.

Mode of Action

Triazole compounds are known to interact with various enzymes and receptors in the biological system . This interaction could lead to changes in the function of these targets, potentially influencing various biological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Propiedades

IUPAC Name |

methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-26-14-5-3-4-13(10-14)15(16-17(24)23-19(28-16)20-11-21-23)22-8-6-12(7-9-22)18(25)27-2/h3-5,10-12,15,24H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQBHSCXIBXDPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

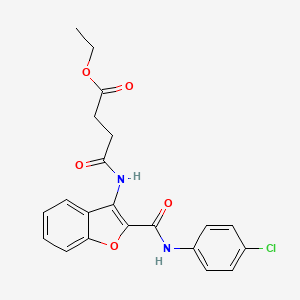

![N-(2,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2749539.png)

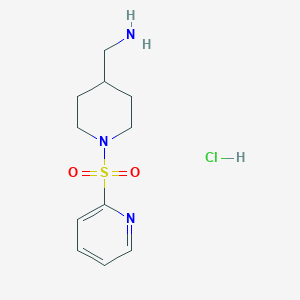

![4-methoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2749540.png)

![6-Benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2749542.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)

![3-[(3-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2749545.png)

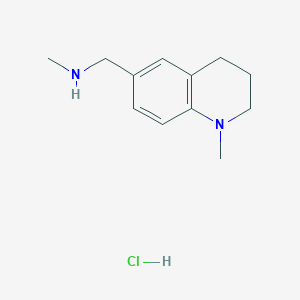

![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2749546.png)

![3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2749549.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B2749552.png)

![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)